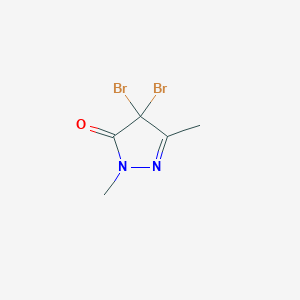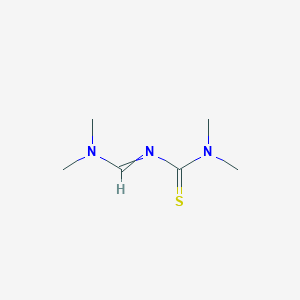
N'-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is an organosulfur compound with the molecular formula C5H12N2S. This compound is known for its unique chemical properties and is often used in various chemical reactions and industrial applications. It is a yellow solid that is typically encountered as a yellow syrup.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is synthesized through the chlorination of tetramethylthiuram disulfide. The reaction involves the following steps:
Chlorination: Tetramethylthiuram disulfide is treated with chlorine gas. [ \text{(Me}_2\text{NC(S))}_2\text{S}_2 + 3 \text{Cl}_2 \rightarrow 2 \text{Me}_2\text{NC(S)Cl} + 2 \text{SCl}_2 ]
Purification: The resulting product is purified by crystallization from pentane or by distillation at low pressure
Industrial Production Methods
In industrial settings, the production of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: It reacts with dithiocarbamates to form thiuram sulfides. [ \text{R}_2\text{NCS}_2^- + \text{Me}_2\text{NC(S)Cl} \rightarrow \text{(R}_2\text{NC(S))}_2\text{S} ]
Addition Reactions: It reacts with methanethiolate to form methyl dimethyldithiocarbamate. [ \text{Me}_2\text{NC(S)Cl} + \text{MeS}^- \rightarrow \text{Me}_2\text{NC(S)SMe} ]
Common Reagents and Conditions
Chlorine Gas: Used in the chlorination step.
Dithiocarbamates: Reactants in substitution reactions.
Methanethiolate: Reactant in addition reactions.
Major Products
Thiuram Sulfides: Formed from substitution reactions.
Methyl Dimethyldithiocarbamate: Formed from addition reactions.
Scientific Research Applications
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide involves its electrophilic nature. It serves as a source of the R2NC(S)+ group, which can participate in various chemical reactions. The compound targets specific molecular pathways, including the deoxygenation of pyridine-N-oxides and the formation of thiuram sulfides .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl Chloride: Similar in structure but contains an oxygen atom instead of sulfur.
Tetramethylthiuram Disulfide: Precursor in the synthesis of N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide.
Methyl Dimethyldithiocarbamate: A product formed from the reaction with methanethiolate.
Uniqueness
N’-(Dimethylcarbamothioyl)-N,N-dimethylmethanimidamide is unique due to its sulfur-containing structure, which imparts distinct chemical reactivity compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Properties
CAS No. |
118062-01-4 |
|---|---|
Molecular Formula |
C6H13N3S |
Molecular Weight |
159.26 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1,1-dimethylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(2)5-7-6(10)9(3)4/h5H,1-4H3 |
InChI Key |
KBVQJEKAHKMCID-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


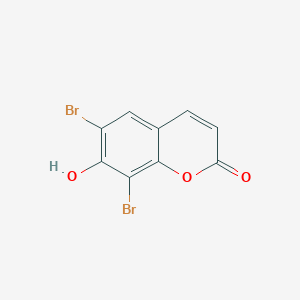

![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
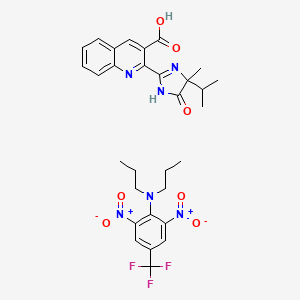
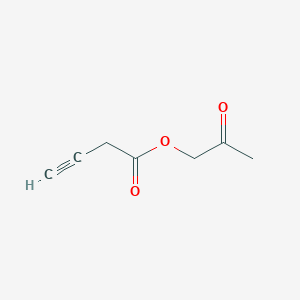
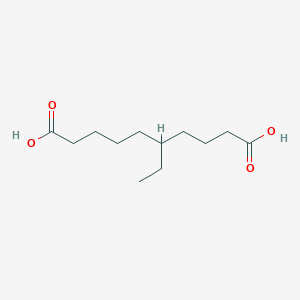
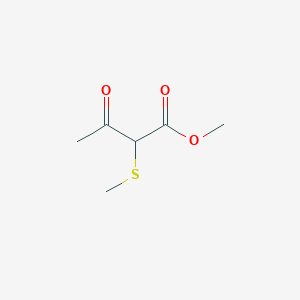
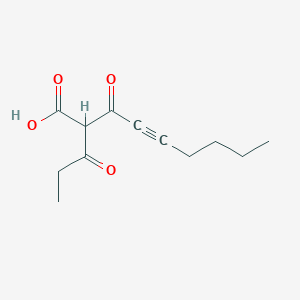
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
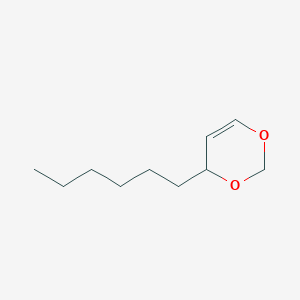
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
